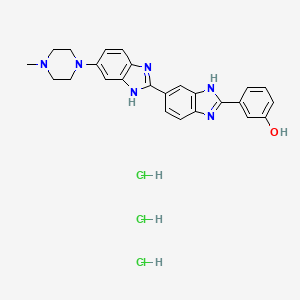

HOE-S 785026 trihydrochloride

Description

Properties

Molecular Formula |

C25H27Cl3N6O |

|---|---|

Molecular Weight |

533.9 g/mol |

IUPAC Name |

3-[6-[6-(4-methylpiperazin-1-yl)-1H-benzimidazol-2-yl]-1H-benzimidazol-2-yl]phenol;trihydrochloride |

InChI |

InChI=1S/C25H24N6O.3ClH/c1-30-9-11-31(12-10-30)18-6-8-21-23(15-18)29-25(27-21)17-5-7-20-22(14-17)28-24(26-20)16-3-2-4-19(32)13-16;;;/h2-8,13-15,32H,9-12H2,1H3,(H,26,28)(H,27,29);3*1H |

InChI Key |

ZWKREDJJELOWKN-UHFFFAOYSA-N |

Origin of Product |

United States |

Foundational & Exploratory

HOE-S 785026 Trihydrochloride: A Technical Guide for Researchers

Compound Identification: HOE-S 785026 trihydrochloride, also known as meta-Hoechst trihydrochloride, is a high-affinity, blue-fluorescent DNA stain belonging to the bis-benzimide family of dyes.[1][2][3] It is a cell-permeable compound widely utilized in molecular and cellular biology for visualizing cell nuclei and analyzing DNA content.[4][]

Physicochemical and Spectroscopic Properties

This compound is characterized by its specific chemical structure and fluorescence profile. As a member of the Hoechst dye family, its properties are optimized for DNA staining applications in both live and fixed cells.[6][7]

| Property | Value | Source |

| Synonyms | meta-Hoechst trihydrochloride | [2][6] |

| Molecular Formula | C₂₅H₂₇Cl₃N₆O | [3] |

| Molecular Weight | 533.88 g/mol | [3] |

| CAS Number | 2320308-12-9 (trihydrochloride); 132869-83-1 (parent) | [2][3] |

| Excitation Maximum (λex) | ~356 nm | |

| Emission Maximum (λem) | ~451 nm (when bound to DNA) | |

| Solubility | Soluble in water and organic solvents like DMSO and DMF (up to 10 mg/mL) | [7] |

Mechanism of Action: DNA Minor Groove Binding

HOE-S 785026 functions as a fluorescent DNA probe through a non-intercalating mechanism. The dye molecule specifically binds to the minor groove of the DNA double helix.[6] This binding is characterized by a strong preference for sequences rich in adenine (A) and thymine (T), with the optimal binding site identified as three consecutive A-T base pairs (AAA/TTT).[2][6]

The steric hindrance from the 2-amino group of guanine (G) that protrudes into the minor groove prevents efficient binding to G-C rich regions.[8] Upon binding to the A-T rich tracts in the DNA minor groove, the dye undergoes a conformational change that leads to a significant enhancement of its fluorescence quantum yield, resulting in a bright blue signal that is approximately 30-fold more intense than that of the unbound dye.[6][9]

Caption: Mechanism of HOE-S 785026 binding to the DNA minor groove.

Quantitative Data on DNA Interaction

The interaction of Hoechst dyes with DNA has been quantitatively characterized, revealing a high-affinity binding mode essential for its function as a sensitive stain. While specific values for HOE-S 785026 are not extensively published, data from the closely related Hoechst 33258 provides a reliable reference.

| Parameter | Value Range | Description | Source |

| High-Affinity Binding (Kd) | 1 - 10 nM | Dissociation constant for the specific binding to the A-T rich minor groove of B-DNA. | [2][6] |

| Low-Affinity Binding (Kd) | ~1000 nM | Dissociation constant for non-specific electrostatic interactions with the DNA sugar-phosphate backbone. | [2][6] |

| Fluorescence Enhancement | ~30-fold | Increase in fluorescence intensity upon binding to double-stranded DNA. | [6][9] |

Note: Kd (dissociation constant) is a measure of binding affinity; a lower Kd indicates a stronger binding interaction.

Experimental Protocols

Precise and consistent protocols are crucial for reproducible results in cell staining applications. The following are generalized but detailed methodologies for using this compound.

Stock Solution Preparation

-

Reconstitution: Prepare a stock solution of 1-10 mM by dissolving the lyophilized powder in a suitable solvent such as high-quality dimethyl sulfoxide (DMSO) or sterile distilled water.[7]

-

Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store aliquots at ≤ -20°C, protected from light. Aqueous solutions are stable for at least six months at 2-6°C when shielded from light.[1][7]

Working Solution Preparation

-

Dilution: On the day of the experiment, dilute the stock solution to a final working concentration of 1-10 µg/mL.[1]

-

Diluent: Use a serum-free cell culture medium, phosphate-buffered saline (PBS), or another appropriate buffer for the dilution. The optimal concentration may vary depending on the cell type and experimental conditions and should be determined empirically.[1]

Staining Protocol for Suspension Cells

-

Harvest Cells: Centrifuge the cell suspension at 1000 x g for 3-5 minutes at 4°C. Discard the supernatant.

-

Wash: Resuspend the cell pellet in PBS and repeat the centrifugation step. Perform this wash step twice.

-

Staining: Resuspend the washed cells in the prepared working solution to a density of approximately 1x10⁶ cells/mL. Incubate for 3-10 minutes at room temperature, protected from light.[1]

-

Final Wash: Centrifuge the stained cells at 400 x g for 3-4 minutes at 4°C. Discard the supernatant and wash the cells twice with PBS.[1]

-

Analysis: Resuspend the final cell pellet in serum-free medium or PBS for immediate analysis by flow cytometry or fluorescence microscopy.[1]

Staining Protocol for Adherent Cells

-

Cell Culture: Grow adherent cells on sterile glass coverslips or in optical-quality multi-well plates.

-

Remove Medium: Aspirate the cell culture medium from the coverslip or well.

-

Staining: Add a sufficient volume of the prepared working solution to completely cover the cells. Incubate for 3-10 minutes at room temperature, protected from light.[1]

-

Wash: Remove the staining solution and wash the cells twice with fresh, pre-warmed culture medium or PBS for 5 minutes each time.[1]

-

Analysis: Mount the coverslip on a microscope slide or proceed directly with imaging the plate using a fluorescence microscope.[1]

Caption: General experimental workflow for cell staining.

Applications in Research

The unique properties of HOE-S 785026 make it a versatile tool for a variety of research applications that require DNA visualization and quantification.

-

Fluorescence Microscopy: Used for routine visualization of nuclear morphology, chromatin condensation (a hallmark of apoptosis), and cell counting.[9]

-

Flow Cytometry: Enables high-throughput analysis of cell populations based on DNA content, which is fundamental for cell cycle analysis (distinguishing G0/G1, S, and G2/M phases).[9][10]

-

Apoptosis Detection: Staining with HOE-S 785026 can reveal the condensed and fragmented nuclei characteristic of apoptotic cells.

-

Cell Viability and Chromatin Analysis: As a supravital stain, it can be used to stain the nuclei of living cells to assess viability, often in conjunction with membrane-impermeable dyes like propidium iodide to distinguish necrotic cells.[4][7]

Safety and Handling Considerations

-

Mutagenicity: As a DNA-binding agent, this compound interferes with DNA replication and should be considered a potential mutagen and carcinogen.[7]

-

Personal Protective Equipment (PPE): Always handle the compound with appropriate PPE, including gloves, a lab coat, and safety glasses.

-

Phototoxicity: Upon repeated excitation with UV light, Hoechst dyes can become phototoxic to living cells, potentially inducing apoptosis.[11] For live-cell time-lapse imaging, it is critical to minimize light exposure (both intensity and duration) and use the lowest effective dye concentration to prevent artifacts.

-

Disposal: Dispose of the compound and any contaminated materials in accordance with institutional and local regulations for chemical waste.

References

- 1. DNA specific fluorescent symmetric dimeric bisbenzimidazoles DBP(n): the synthesis, spectral properties, and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. [Synthesis and properties of a symmetric dimeric bisbenzimidazole, a DNA-specific ligand] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Small Molecule Inhibitors of Statin-Induced APP C-terminal Toxic Fragment Production [ivachtin.com]

- 10. Bis-benzimidazole dyes, Hoechst 33258 and Hoechst 33342: radioiodination, facile purification and subcellular distribution - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Core Mechanism of Action of HOE-S 785026 Trihydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

HOE-S 785026 trihydrochloride, also known as meta-Hoechst trihydrochloride, is a member of the Hoechst family of blue fluorescent dyes.[1][2] These dyes are widely utilized in molecular and cellular biology for their ability to stain DNA. This technical guide provides a comprehensive overview of the core mechanism of action of this compound, focusing on its interaction with DNA. The guide includes a summary of its physicochemical and spectral properties, detailed experimental protocols for its application in various cell-based assays, and visualizations of its binding mechanism and experimental workflows.

Core Mechanism of Action: Minor Groove Binding to DNA

The primary mechanism of action of this compound and other Hoechst dyes is their specific binding to the minor groove of double-stranded DNA (dsDNA). This interaction is non-intercalating, meaning the dye fits within the groove of the DNA helix rather than inserting itself between the base pairs.

Several key features characterize this binding:

-

A-T Rich Region Preference: Hoechst dyes exhibit a strong preference for binding to sequences rich in adenine (A) and thymine (T) bases.

-

Fluorescence Enhancement: Upon binding to dsDNA, the fluorescence quantum yield of Hoechst dyes increases significantly, leading to a bright blue fluorescence. This enhancement is a result of the rigidization of the dye molecule within the DNA minor groove, which reduces non-radiative decay pathways. The unbound dye has a much weaker fluorescence in the green-yellow range.

-

Cell Permeability: this compound is cell-permeant, allowing for the staining of DNA in both live and fixed cells.

The specific binding to the A-T rich minor groove is the fundamental principle behind its use as a nuclear stain in a variety of applications, including fluorescence microscopy, flow cytometry, and cell sorting.

Quantitative Data

The following tables summarize the key quantitative data for Hoechst dyes. While specific data for this compound is limited, the data for the closely related and well-characterized Hoechst 33342 and Hoechst 33258 provide a strong reference.

Table 1: Physicochemical and Spectral Properties of Hoechst Dyes

| Property | Value | Reference Compound |

| Molecular Formula | C25H27Cl3N6O | This compound |

| Molecular Weight | 533.88 g/mol | This compound[2] |

| Excitation Maximum (Ex) | 356 nm (bound to DNA) | This compound[3] |

| Emission Maximum (Em) | 451 nm (bound to DNA) | This compound[3] |

| Excitation Maximum (Ex) | ~350 nm (bound to DNA) | Hoechst 33342[4] |

| Emission Maximum (Em) | ~461 nm (bound to DNA) | Hoechst 33342[4] |

| Unbound Emission Maximum | 510–540 nm | Hoechst Dyes[5] |

| Solubility | H2O: 47.3 mg/mL (88.60 mM; with ultrasonic and warming) | This compound[2] |

Table 2: DNA Binding and Fluorescence Properties of Hoechst 33258

| Property | Value | Conditions |

| Binding Affinity (Kd) | 1–10 nM (high affinity) | B-DNA minor groove[6] |

| Binding Affinity (Kd) | ~1000 nM (low affinity) | DNA sugar-phosphate backbone[6] |

| Fluorescence Quantum Yield (Φf) | 0.02 (unbound) | Aqueous buffer[7] |

| Fluorescence Quantum Yield (Φf) | 0.58 (bound to dsDNA) | [H-258]/[DNA bp] ratio of 0.05[7] |

| Fluorescence Lifetime (τ) | ~3.6 ns (bound to dsDNA) | Mono-exponential decay[7] |

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams, generated using the DOT language, illustrate the mechanism of action and a general experimental workflow for using this compound.

References

- 1. MedChemExpress this compound 5 mg | Buy Online | MedChemExpress | Fisher Scientific [fishersci.at]

- 2. This compound - 上海一研生物科技有限公司 [m.elisa-research.com]

- 3. medchemexpress.cn [medchemexpress.cn]

- 4. Hoechst 33342 Protocol for Imaging | Thermo Fisher Scientific - HK [thermofisher.com]

- 5. lumiprobe.com [lumiprobe.com]

- 6. mdpi.com [mdpi.com]

- 7. Ensemble and single-molecule fluorescence spectroscopic study of the binding modes of the bis-benzimidazole derivative Hoechst 33258 with DNA - PMC [pmc.ncbi.nlm.nih.gov]

HOE-S 785026 trihydrochloride DNA binding properties

An In-depth Technical Guide to the DNA Binding Properties of HOE-S 785026 Trihydrochloride (meta-Hoechst)

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound, also known as meta-Hoechst, is a fluorescent dye belonging to the bis-benzimidazole family, analogous to the well-characterized DNA stain Hoechst 33258.[1][2] Its chemical structure features a phenolic hydroxyl group in the meta position, a variation from the para position in Hoechst 33258.[1] This structural difference influences its interaction with DNA, making it a subject of interest for researchers developing DNA-targeting agents and fluorescent probes. This guide provides a comprehensive overview of the DNA binding properties of HOE-S 785026, including quantitative binding data, detailed experimental protocols, and visualizations of key concepts.

Core DNA Binding Characteristics

HOE-S 785026 is a non-intercalating agent that binds to the minor groove of double-stranded DNA.[2][3][4] This binding is preferential for sequences rich in adenine and thymine (AT-rich regions).[1][3][4] The interaction with DNA leads to a significant enhancement of the dye's fluorescence, a characteristic property of Hoechst-family dyes that is exploited in various molecular and cell biology applications.[3][5][]

The binding of meta-Hoechst to the AATT site is significantly stronger than that of its para-substituted analogue, Hoechst 33258.[7] This enhanced affinity is a key feature of HOE-S 785026.

Quantitative Binding Data

The following table summarizes the key quantitative data for the binding of HOE-S 785026 (m-OH Hoechst) to DNA.

| Parameter | DNA Target | Value | Method | Reference |

| Association Constant (K_a) | AATT site in a T4-looped 28-mer hairpin | 3.8 x 109 M-1 | Fluorescence Titration, Stopped-Flow Kinetics | Rodrigues et al., 2001[7] |

Experimental Protocols

Detailed methodologies for key experiments used to characterize the DNA binding of HOE-S 785026 are provided below.

Fluorescence Titration for Determination of Binding Affinity

This method relies on the significant increase in fluorescence quantum yield of HOE-S 785026 upon binding to DNA.

Objective: To determine the association constant (K_a) of HOE-S 785026 for a specific DNA sequence.

Materials:

-

This compound stock solution (concentration determined spectrophotometrically).

-

Synthetic oligonucleotide with the target binding site (e.g., d(CGCGAATTCGCG)2 or a hairpin structure containing an AATT sequence).

-

Buffer solution (e.g., 10 mM sodium cacodylate, 100 mM NaCl, pH 7.0).

-

Fluorometer.

-

Quartz cuvettes.

Procedure:

-

Prepare a solution of the DNA of interest at a known concentration in the buffer.

-

Place the DNA solution in a quartz cuvette and place it in the temperature-controlled sample holder of the fluorometer.

-

Set the excitation and emission wavelengths appropriate for HOE-S 785026 (e.g., excitation ~350 nm, emission ~460 nm).[3]

-

Record the initial fluorescence of the DNA solution.

-

Add small aliquots of the HOE-S 785026 stock solution to the DNA solution.

-

After each addition, allow the system to equilibrate and record the fluorescence intensity.

-

Continue the titration until the fluorescence intensity reaches a plateau, indicating saturation of the DNA binding sites.

-

Correct the raw fluorescence data for dilution.

-

Plot the change in fluorescence intensity as a function of the total ligand concentration.

-

Fit the resulting binding isotherm to a suitable binding model (e.g., a 1:1 binding model) to calculate the association constant (K_a).

Hydroxyl Radical Footprinting

This technique is used to identify the specific binding site of a ligand on a DNA molecule.

Objective: To determine the preferred binding sequence of HOE-S 785026 on a DNA fragment.

Materials:

-

DNA fragment of interest, radioactively labeled at one end.

-

HOE-S 785026.

-

Fenton's reagent: Iron(II) EDTA, hydrogen peroxide (H₂O₂), and sodium ascorbate.

-

Loading buffer for polyacrylamide gel electrophoresis.

-

High-resolution denaturing polyacrylamide gel.

-

Phosphorimager or X-ray film for autoradiography.

Procedure:

-

Incubate the end-labeled DNA with varying concentrations of HOE-S 785026.

-

Initiate the hydroxyl radical cleavage reaction by adding Fenton's reagent. Hydroxyl radicals will cleave the DNA backbone at positions not protected by the bound ligand.

-

Quench the reaction after a short incubation period.

-

Purify the DNA fragments.

-

Resuspend the DNA in a loading buffer and denature by heating.

-

Separate the DNA fragments by size using denaturing polyacrylamide gel electrophoresis.

-

Visualize the cleavage pattern by autoradiography.

-

The binding site of HOE-S 785026 will appear as a "footprint," a region of the gel with a significant reduction in cleavage compared to a control lane without the ligand. This indicates protection of the DNA backbone by the bound molecule.[1]

Visualizations

Signaling Pathway and Experimental Workflow Diagrams

Caption: Binding mechanism of HOE-S 785026 to the DNA minor groove.

References

- 1. Synthesis, DNA binding, footprinting and in vitro antitumour studies of a meta-hydroxy analogue of Hoechst 33258 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. academic.oup.com [academic.oup.com]

- 3. Hoechst stain - Wikipedia [en.wikipedia.org]

- 4. medchemexpress.com [medchemexpress.com]

- 5. mdpi.com [mdpi.com]

- 7. Increased stability and lifetime of the complex formed between DNA and meta-phenyl-substituted Hoechst dyes as studied by fluorescence titrations and stopped-flow kinetics - PubMed [pubmed.ncbi.nlm.nih.gov]

In-Depth Technical Guide: Fluorescence Spectrum of HOE-S 785026 Trihydrochloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the fluorescence properties of HOE-S 785026 trihydrochloride, a blue fluorescent dye belonging to the bisbenzimidazole (Hoechst) family. This document details its spectral characteristics, DNA binding properties, and provides experimental protocols for its analysis, aimed at professionals in research and drug development.

Core Concepts and Properties

This compound is a cell-permeable DNA stain that preferentially binds to the minor groove of double-stranded DNA, with a strong affinity for adenine-thymine (A-T) rich regions.[1] This binding significantly enhances its fluorescence, making it a valuable tool for visualizing cell nuclei in both live and fixed cells.[1][2] Like other Hoechst dyes, its fluorescence intensity is also influenced by the pH of the solvent.[1]

The core mechanism of its fluorescence lies in the structural characteristics of the bisbenzimidazole scaffold. Upon binding to DNA, the dye molecule becomes more rigid, leading to a decrease in non-radiative decay processes and a subsequent increase in fluorescence quantum yield. The specificity for A-T rich regions is a hallmark of this class of dyes.[3][4]

Quantitative Fluorescence Data

While specific quantitative data for this compound is not extensively published, the key spectral characteristics have been identified. The following table summarizes the known quantitative data.

| Parameter | Value | Conditions |

| Excitation Maximum (λex) | 356 nm | Bound to DNA |

| Emission Maximum (λem) | 451 nm | Bound to DNA |

| Unbound Emission Maximum | 510–540 nm | In solution[1] |

Experimental Protocols

This section provides detailed methodologies for the preparation of this compound solutions and the acquisition of its fluorescence spectrum.

Preparation of Stock and Working Solutions

Materials:

-

This compound powder

-

High-purity, anhydrous Dimethyl Sulfoxide (DMSO)

-

Phosphate-buffered saline (PBS), pH 7.4

-

Nuclease-free water

Stock Solution (1 mg/mL):

-

Aseptically weigh 1 mg of this compound powder.

-

Dissolve the powder in 1 mL of high-purity DMSO.

-

Mix thoroughly by vortexing until fully dissolved.

-

Store the stock solution at -20°C, protected from light.

Working Solution (1 µg/mL):

-

Thaw the stock solution at room temperature.

-

Dilute the 1 mg/mL stock solution 1:1000 in PBS (pH 7.4) to achieve a final concentration of 1 µg/mL.

-

This working solution is suitable for cell staining and basic fluorescence measurements. The optimal concentration may vary depending on the application and cell type.

Measurement of Fluorescence Spectrum

This protocol outlines the procedure for acquiring the excitation and emission spectra of this compound bound to DNA using a spectrofluorometer.

Materials:

-

This compound working solution (1 µg/mL)

-

Calf thymus DNA solution (e.g., 100 µg/mL in PBS)

-

Quartz cuvettes

-

Spectrofluorometer

Procedure:

-

Sample Preparation:

-

In a quartz cuvette, mix the this compound working solution with the calf thymus DNA solution. A typical starting ratio would be 1:1 (v/v), but this can be optimized.

-

Prepare a blank sample containing only PBS and the same concentration of calf thymus DNA.

-

Allow the dye-DNA mixture to incubate at room temperature for at least 15 minutes, protected from light, to ensure complete binding.

-

-

Instrument Setup:

-

Turn on the spectrofluorometer and allow the lamp to warm up as per the manufacturer's instructions.

-

Set the excitation and emission slit widths (e.g., 5 nm).

-

-

Acquisition of Emission Spectrum:

-

Place the blank sample in the spectrofluorometer and record a blank scan to measure background fluorescence and Raman scattering.

-

Set the excitation wavelength to 356 nm.

-

Scan the emission spectrum from 380 nm to 700 nm.

-

Replace the blank with the dye-DNA sample and record the emission spectrum under the same conditions.

-

Subtract the blank spectrum from the sample spectrum to obtain the corrected emission spectrum of this compound.

-

-

Acquisition of Excitation Spectrum:

-

Set the emission wavelength to 451 nm.

-

Scan the excitation spectrum from 300 nm to 430 nm.

-

Record the excitation spectrum for the dye-DNA sample.

-

Visualizations

DNA Binding and Fluorescence Mechanism

The following diagram illustrates the fundamental principle of fluorescence enhancement of this compound upon binding to DNA.

Caption: DNA binding restricts molecular motion, enhancing fluorescence.

Experimental Workflow for Fluorescence Spectrum Measurement

The following diagram outlines the workflow for measuring the fluorescence spectrum of this compound.

Caption: Workflow for measuring the fluorescence spectrum.

References

An In-depth Technical Guide to meta-Hoechst Trihydrochloride: Structure, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of meta-Hoechst trihydrochloride, a fluorescent dye and DNA minor-groove binding agent. This document details its chemical structure, physicochemical properties, and mechanism of action, offering a valuable resource for researchers in cell biology, molecular biology, and drug development.

Chemical Structure and Properties

meta-Hoechst trihydrochloride , systematically named 3-[6-[6-(4-methylpiperazin-1-yl)-1H-benzimidazol-2-yl]-1H-benzimidazol-2-yl]phenol trihydrochloride, is a structural isomer of the well-known fluorescent stain, Hoechst 33258. The key distinction lies in the position of the hydroxyl group on the terminal phenyl ring, which is in the meta position rather than the para position. This seemingly subtle structural change can influence its binding characteristics and potential applications.

The core structure consists of two benzimidazole rings linked together, with a piperazine-containing substituent on one end and a hydroxyphenyl group on the other. The trihydrochloride salt form enhances its solubility in aqueous solutions.

Physicochemical Data

While specific quantitative data for meta-Hoechst trihydrochloride is not extensively reported in publicly available literature, the properties of the closely related and well-characterized Hoechst 33258 are provided below for comparison. It is anticipated that the spectral properties of meta-Hoechst are similar.

| Property | Value (for Hoechst 33258) | Reference |

| Molecular Formula | C25H24N6O (free base) | [1] |

| Molecular Weight | 533.88 g/mol (trihydrochloride) | [2] |

| CAS Number | 23491-45-4 | [2] |

| Excitation Maximum (λex) | ~352 nm (when bound to DNA) | [2] |

| Emission Maximum (λem) | ~461 nm (when bound to DNA) | [2] |

| Appearance | Pale yellow solid | [3] |

| Solubility | Soluble in water | [4] |

Mechanism of Action: DNA Minor Groove Binding

Similar to other Hoechst dyes, meta-Hoechst trihydrochloride functions as a DNA stain by binding to the minor groove of the DNA double helix. This binding is non-intercalative and shows a strong preference for adenine-thymine (A-T) rich regions. The fluorescence of the dye is significantly enhanced upon binding to DNA.

The binding process is primarily driven by van der Waals forces, hydrogen bonding, and electrostatic interactions between the dye molecule and the DNA. The benzimidazole rings fit snugly into the minor groove, and the piperazine group extends out. The positioning of the hydroxyl group in the meta position was initially designed to explore new hydrogen-bonding possibilities within the DNA minor groove, potentially altering its sequence specificity compared to the para-isomer.[5]

Mechanism of meta-Hoechst binding to the DNA minor groove.

Experimental Protocols

General Protocol for Staining Live Cells

-

Prepare Staining Solution: Prepare a stock solution of meta-Hoechst trihydrochloride (e.g., 1 mg/mL in sterile, deionized water or DMSO). Dilute the stock solution in an appropriate buffer (e.g., PBS) or cell culture medium to a final working concentration, typically in the range of 0.5 to 5 µg/mL.

-

Cell Preparation: Culture cells on coverslips, chamber slides, or in microplates suitable for fluorescence microscopy.

-

Staining: Remove the culture medium and add the staining solution to the cells.

-

Incubation: Incubate the cells for 5 to 30 minutes at room temperature or 37°C, protected from light.

-

Washing (Optional): The staining solution can be removed and the cells washed with buffer or medium to reduce background fluorescence.

-

Imaging: Visualize the stained nuclei using a fluorescence microscope with a UV excitation filter (around 350 nm) and a blue emission filter (around 460 nm).

General Protocol for Staining Fixed Cells

-

Cell Fixation: Fix cells using a standard protocol (e.g., with 4% paraformaldehyde in PBS for 10-15 minutes at room temperature).

-

Permeabilization (if required): If targeting intracellular structures other than the nucleus or if using antibodies, permeabilize the cells (e.g., with 0.1-0.5% Triton X-100 in PBS for 10-15 minutes).

-

Washing: Wash the cells with PBS.

-

Staining: Add the meta-Hoechst staining solution (0.5 to 5 µg/mL in PBS) and incubate for 5-15 minutes at room temperature, protected from light.

-

Washing: Wash the cells with PBS to remove unbound dye.

-

Mounting and Imaging: Mount the coverslip with an appropriate mounting medium and visualize under a fluorescence microscope.

General experimental workflow for cell staining with meta-Hoechst.

Applications in Research

The primary application of meta-Hoechst trihydrochloride, like other Hoechst dyes, is as a nuclear counterstain in fluorescence microscopy and flow cytometry. Its ability to stain the nuclei of both live and fixed cells makes it a versatile tool for:

-

Visualizing nuclear morphology: Studying changes in the nucleus during processes like apoptosis and cell division.

-

Cell counting and enumeration: Quantifying cell numbers in a population.

-

Cell cycle analysis: In conjunction with other markers, to determine the phase of the cell cycle.

-

High-content screening: As a nuclear marker to identify and segment cells for automated image analysis.

The unique meta-position of the hydroxyl group was intended to explore altered DNA sequence recognition.[5] While detailed studies on this are limited, it suggests potential for the development of sequence-specific DNA binding agents for therapeutic or diagnostic purposes.

Signaling Pathways and Cellular Processes

Currently, there is no direct evidence in the reviewed literature to suggest that meta-Hoechst trihydrochloride actively participates in or modulates specific signaling pathways. Its primary role is that of a passive fluorescent probe that binds to DNA. However, its use as a tool can help in the study of various signaling pathways that impact nuclear structure, DNA integrity, and cell cycle progression. For instance, it can be used to visualize the nuclear condensation that is a hallmark of apoptosis, a process regulated by numerous signaling cascades.

Use of meta-Hoechst to visualize a downstream effect of apoptotic signaling.

Conclusion

meta-Hoechst trihydrochloride is a valuable, though less common, analogue of the widely used Hoechst DNA stains. Its distinct chemical structure offers potential for nuanced applications in DNA recognition. This guide provides a foundational understanding of its properties and use. Researchers are encouraged to perform specific optimization of protocols for their experimental systems to achieve the best results. Further investigation into the unique properties conferred by the meta-hydroxyl group may reveal novel applications for this fluorescent probe.

References

- 1. FluoroFinder [app.fluorofinder.com]

- 2. Hoechst 33258 | CAS 23491-45-4 | Cayman Chemical | Biomol.com [biomol.com]

- 3. biotium.com [biotium.com]

- 4. Hoechst 33258 | C25H25N6O+ | CID 448194 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Synthesis, DNA binding, footprinting and in vitro antitumour studies of a meta-hydroxy analogue of Hoechst 33258 - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to HOE-S 785026 Trihydrochloride for Live Cell Imaging

For Researchers, Scientists, and Drug Development Professionals

Introduction

HOE-S 785026 trihydrochloride, a member of the meta-Hoechst series of bisbenzimide dyes, is a cell-permeant, blue-fluorescent DNA stain.[1][2] Like other Hoechst dyes, it exhibits a strong affinity for adenine-thymine (A-T) rich regions within the minor groove of double-stranded DNA.[3][4][5] This specific binding mechanism leads to a significant enhancement of its fluorescence, making it a valuable tool for visualizing the nuclei of living cells with a high signal-to-noise ratio.[4] Its ability to enter live cells makes it particularly suitable for dynamic studies of nuclear morphology, cell cycle analysis, and apoptosis.[] This guide provides a comprehensive overview of the technical details and protocols for the effective use of this compound in live-cell imaging applications.

Physicochemical and Spectroscopic Properties

Understanding the fundamental properties of a fluorescent probe is critical for designing and troubleshooting imaging experiments. Key data for this compound is summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C₂₅H₂₇Cl₃N₆O | [2] |

| Molecular Weight | 533.88 g/mol | [2] |

| Excitation Maximum (Ex) | 356 nm | MCE |

| Emission Maximum (Em) | 451 nm | MCE |

| Solubility | Soluble in water (H₂O) | MCE |

| Storage | Store at 4°C, protected from light. For long-term storage, aliquoted solutions can be stored at -20°C or -80°C. | MCE |

Mechanism of Action: DNA Binding

HOE-S 785026, like other Hoechst dyes, is a non-intercalating agent that binds to the minor groove of B-DNA.[4] This binding is preferential for sequences rich in adenine and thymine. The fluorescence of the dye is significantly enhanced upon binding to DNA, a phenomenon attributed to the suppression of rotational relaxation and reduced hydration of the molecule within the confined environment of the DNA groove.[4]

Figure 1. Mechanism of HOE-S 785026 action in a live cell.

Experimental Protocols for Live Cell Imaging

The following protocols provide a general framework for staining live adherent and suspension cells with this compound. Optimization of dye concentration and incubation time is recommended for each cell type and experimental condition to achieve the best signal-to-noise ratio while minimizing cytotoxicity.

Stock Solution Preparation

-

Reconstitution: Prepare a stock solution of this compound by dissolving the powder in sterile, nuclease-free water or a suitable buffer such as PBS. For example, to make a 1 mg/mL stock solution, dissolve 1 mg of the dye in 1 mL of solvent.

-

Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C, protected from light. When stored properly, the stock solution is stable for several months.

Staining Protocol for Adherent Cells

-

Cell Culture: Plate adherent cells on a suitable imaging vessel (e.g., glass-bottom dishes, chambered cover glasses) and culture until they reach the desired confluency.

-

Working Solution Preparation: On the day of the experiment, prepare a working solution by diluting the stock solution in a warm, complete cell culture medium or a balanced salt solution (e.g., HBSS). A typical starting concentration range is 0.5 to 5 µg/mL.

-

Staining: Remove the culture medium from the cells and add the pre-warmed staining solution.

-

Incubation: Incubate the cells at 37°C in a CO₂ incubator for 10 to 30 minutes, protected from light.

-

Washing (Optional but Recommended): For improved signal-to-noise, gently wash the cells two to three times with a pre-warmed, complete culture medium or imaging buffer.

-

Imaging: Image the cells using a fluorescence microscope equipped with a DAPI filter set (Excitation: ~350 nm, Emission: ~460 nm).

Staining Protocol for Suspension Cells

-

Cell Preparation: Centrifuge the cell suspension to obtain a cell pellet.

-

Resuspension and Staining: Resuspend the cells in a pre-warmed, complete culture medium or a balanced salt solution containing the desired concentration of HOE-S 785026 (typically 0.5 to 5 µg/mL).

-

Incubation: Incubate the cell suspension at 37°C for 10 to 30 minutes, protected from light.

-

Washing: Centrifuge the stained cells, remove the supernatant, and resuspend the cell pellet in a fresh, pre-warmed medium or imaging buffer. Repeat this wash step two to three times.

-

Imaging: Transfer the washed cell suspension to a suitable imaging chamber. To immobilize suspension cells for imaging, techniques such as cytocentrifugation onto glass slides or the use of imaging chambers with poly-L-lysine coating can be employed.

Experimental Workflow for Live Cell Imaging

The following diagram outlines a typical workflow for a live-cell imaging experiment using this compound.

Figure 2. General workflow for live-cell imaging with HOE-S 785026.

Data Presentation: Quantitative Summary

| Parameter | Value | Cell Line | Reference |

| IC₅₀ (Cytotoxicity) | 670 nM | L1210 murine lymphocytic leukemia | Cayman Chemical |

| Recommended Starting Concentration | 0.5 - 5 µg/mL | General | N/A (Based on common Hoechst dye protocols) |

| Typical Incubation Time | 10 - 30 minutes | General | N/A (Based on common Hoechst dye protocols) |

Considerations for Live Cell Imaging and Potential Effects on Cell Signaling

While HOE-S 785026 is a powerful tool for nuclear visualization, it is crucial to be aware of its potential impact on cell health and function, especially in long-term imaging experiments.

-

Cytotoxicity: As a DNA-binding agent, HOE-S 785026 can interfere with DNA replication and transcription, leading to cytotoxicity at higher concentrations or with prolonged exposure.[3] It is essential to use the lowest possible concentration and shortest incubation time that provides adequate signal for the specific application.

-

Phototoxicity: The excitation of Hoechst dyes with UV light can generate reactive oxygen species, which can be harmful to cells.[] To mitigate phototoxicity, it is recommended to use the lowest possible excitation light intensity and exposure time.

-

Effects on Cell Signaling: The binding of Hoechst dyes to DNA can potentially influence cellular processes. Some studies have suggested that at low concentrations, the effects on cell viability, proliferation, and major signaling pathways may be minimal.[3] However, other reports indicate that Hoechst dyes can impact processes like neuronal development and differentiation.[3] Researchers should be mindful of these potential off-target effects and include appropriate controls in their experiments to validate their findings.

Conclusion

References

HOE-S 785026 Trihydrochloride: A Technical Guide for Nuclear Counterstaining

For Researchers, Scientists, and Drug Development Professionals

Introduction

HOE-S 785026 trihydrochloride, also known as meta-Hoechst, is a blue fluorescent nuclear counterstain belonging to the Hoechst family of dyes. These dyes are cell-permeable and bind to the minor groove of DNA, exhibiting a preference for adenine-thymine (A-T) rich regions. This specific binding results in a significant enhancement of their fluorescence, making them valuable tools for visualizing cell nuclei in both live and fixed cell imaging applications. This technical guide provides an in-depth overview of the properties and applications of this compound as a nuclear counterstain.

Physicochemical and Spectral Properties

A comprehensive understanding of the physicochemical and spectral properties of a fluorescent dye is crucial for its effective application in experimental settings. The key properties of this compound are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C₂₅H₂₇Cl₃N₆O | [1] |

| Molecular Weight | 533.88 g/mol | [1][2] |

| Excitation Maximum (Ex) | 356 nm | [3] |

| Emission Maximum (Em) | 451 nm | [3] |

| Solubility | Soluble in water | [4] |

Mechanism of Action

This compound, like other Hoechst dyes, functions by binding to the minor groove of double-stranded DNA. This interaction is non-intercalating and shows a preference for A-T rich sequences. Upon binding to DNA, the dye undergoes a conformational change that leads to a significant increase in its fluorescence quantum yield, resulting in bright blue fluorescence within the nucleus. The cell-permeant nature of this compound allows for the staining of nuclei in living cells without the need for fixation and permeabilization steps.

Experimental Protocols

The following protocols are generalized for the use of Hoechst dyes and should be optimized for specific cell types and experimental conditions.

Stock Solution Preparation

-

Preparation of a 1 mg/mL stock solution: Dissolve 1 mg of this compound in 1 mL of deionized water or dimethyl sulfoxide (DMSO).

-

Storage: Store the stock solution at 2-8°C for short-term storage or at -20°C for long-term storage, protected from light.

Staining Protocol for Live Adherent Cells

-

Culture adherent cells on coverslips or in imaging-compatible plates.

-

Prepare a working solution of this compound by diluting the stock solution to a final concentration of 0.5-5 µg/mL in an appropriate buffer (e.g., PBS or HBSS) or cell culture medium.

-

Remove the culture medium from the cells and wash once with buffer.

-

Add the working solution to the cells and incubate for 5-15 minutes at room temperature or 37°C, protected from light.

-

Remove the staining solution and wash the cells two to three times with buffer or culture medium.

-

Mount the coverslips or add fresh medium to the plates and image using a fluorescence microscope with a DAPI filter set.

Staining Protocol for Fixed Cells

-

Fix cells using a standard protocol (e.g., 4% paraformaldehyde in PBS for 15 minutes at room temperature).

-

Wash the cells three times with PBS.

-

If required for other antibody staining, permeabilize the cells (e.g., with 0.1% Triton X-100 in PBS for 10 minutes).

-

Prepare a working solution of this compound at a concentration of 0.5-5 µg/mL in PBS.

-

Add the working solution to the fixed cells and incubate for 5-10 minutes at room temperature, protected from light.

-

Wash the cells three times with PBS.

-

Mount the coverslips with an appropriate mounting medium and image.

Applications in Research and Drug Development

This compound is a versatile tool for a variety of applications in life science research and drug development, including:

-

Nuclear Counterstaining: Its primary application is to visualize the nuclei of cells in fluorescence microscopy, providing a reference for the localization of other fluorescently labeled molecules.

-

Cell Cycle Analysis: The intensity of Hoechst staining can be correlated with DNA content, allowing for the analysis of cell cycle distribution by flow cytometry or imaging.

-

Apoptosis Detection: Condensed and fragmented nuclei, characteristic of apoptotic cells, can be readily identified by their bright and irregular staining pattern with HOE-S 785026.

-

High-Content Screening (HCS): In HCS assays, this dye is used for automated cell segmentation and counting, enabling the quantification of various cellular parameters in response to drug treatment.

Currently, there is no specific information available in the reviewed literature linking this compound to the direct study of cellular signaling pathways. Its utility in this context is primarily as a nuclear marker to assess downstream effects of signaling cascades, such as changes in cell proliferation, apoptosis, or nuclear morphology.

Conclusion

References

An In-Depth Technical Guide on the AT-Rich Region Binding of HOE-S 785026 Trihydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

HOE-S 785026 trihydrochloride, also known as meta-Hoechst, is a fluorescent dye belonging to the Hoechst family of bis-benzimidazole derivatives. Renowned for its utility as a nuclear stain in cell biology, the core of its function lies in its high-affinity binding to the minor groove of double-stranded DNA, with a marked preference for adenine-thymine (AT) rich sequences. This technical guide provides a comprehensive overview of the binding characteristics of this compound to AT-rich DNA, presenting quantitative binding data, detailed experimental protocols for its characterization, and a visualization of its binding mechanism. This document is intended to serve as a valuable resource for researchers and professionals in drug development and molecular biology who are interested in the nuanced interactions of small molecules with DNA.

Introduction

Minor groove binders are a significant class of small molecules that interact with DNA, influencing its structure and function without intercalating between base pairs. Their ability to recognize specific DNA sequences makes them valuable tools in molecular biology and potential therapeutic agents. This compound (meta-Hoechst) is a structural analogue of the well-known Hoechst 33258, differing in the position of a hydroxyl group on the phenyl ring from the para to the meta position. This seemingly subtle structural modification has been shown to significantly enhance its binding affinity to AT-rich DNA sequences. This guide delves into the specifics of this interaction, providing the quantitative data and methodological insights necessary for its study and application.

Quantitative Binding Data

The interaction of this compound with AT-rich DNA has been quantitatively characterized, primarily through fluorescence-based techniques. The binding to the AATT region within the dodecamer d(CGCGAATTCGCG)2 is a well-studied model system.

Table 1: Quantitative Binding Parameters of this compound to AT-Rich DNA

| Parameter | Value | DNA Target | Method | Reference |

| Association Constant (Ka) | 3.8 x 109 M-1 | d(CGCGAATTCGCG)2 | Fluorescence Titration | [1] |

| Association Rate Constant (kon) | 2.0 x 108 M-1s-1 to 2.9 x 108 M-1s-1 | d(CGCGAATTCGCG)2 | Stopped-Flow Kinetics | [1] |

| Dissociation Rate Constant (koff) | 0.42 s-1 to 0.012 s-1 | d(CGCGAATTCGCG)2 | Stopped-Flow Kinetics | [1] |

| Stoichiometry | 1:1 | d(CGCGAATTCGCG)2 | 1D NMR Titration |

Note: The range in kon and koff values reflects dependencies on experimental conditions such as buffer composition and temperature.

Mechanism of AT-Rich Region Binding

This compound binds to the minor groove of B-DNA. Its crescent shape complements the curvature of the minor groove in AT-rich regions. The binding is stabilized by a combination of van der Waals forces, electrostatic interactions, and hydrogen bonding between the drug molecule and the floor of the minor groove. The preference for AT-rich sequences is attributed to the narrower minor groove found in these regions compared to GC-rich sequences, allowing for a snug fit of the binder.

Caption: Simplified workflow of HOE-S 785026 binding to the DNA minor groove.

Experimental Protocols

Detailed methodologies are crucial for the accurate and reproducible study of ligand-DNA interactions. Below are protocols for key experiments used to characterize the binding of this compound to DNA.

Fluorescence Titration for Determination of Association Constant (Ka)

This method relies on the significant increase in fluorescence quantum yield of HOE-S 785026 upon binding to DNA.

Materials:

-

This compound stock solution (e.g., 1 mM in DMSO or water)

-

Lyophilized DNA oligonucleotide with an AT-rich binding site (e.g., d(CGCGAATTCGCG)2)

-

Binding buffer (e.g., 10 mM sodium phosphate, 100 mM NaCl, pH 7.0)

-

Fluorometer

Procedure:

-

Prepare a solution of HOE-S 785026 at a fixed concentration (e.g., 1 µM) in the binding buffer.

-

Prepare a concentrated stock solution of the DNA oligonucleotide in the same buffer and determine its concentration accurately by UV absorbance at 260 nm.

-

Place the HOE-S 785026 solution in a quartz cuvette in the fluorometer.

-

Set the excitation and emission wavelengths appropriate for the DNA-bound dye (e.g., Excitation ~350 nm, Emission ~460 nm).

-

Record the initial fluorescence intensity (F0).

-

Add small aliquots of the DNA stock solution to the cuvette, ensuring thorough mixing after each addition.

-

Record the fluorescence intensity (F) after each addition until the fluorescence signal saturates (Fmax).

-

Correct the data for dilution.

-

Plot the change in fluorescence (F - F0) against the total DNA concentration.

-

Fit the resulting binding isotherm to a suitable binding model (e.g., a one-site binding model) to determine the association constant (Ka).

Caption: Workflow for determining the association constant (Ka) via fluorescence titration.

Stopped-Flow Kinetics for Determination of kon and koff

This technique allows for the measurement of rapid binding and dissociation events.

Materials:

-

Stopped-flow spectrometer with fluorescence detection

-

Syringes for reactant delivery

-

Solutions of HOE-S 785026 and DNA prepared as for fluorescence titration

-

For dissociation, a solution of a DNA sequence with a higher affinity for the dye or a large excess of unlabeled DNA.

Procedure for Association (kon):

-

Load one syringe with the HOE-S 785026 solution and the other with the DNA solution.

-

Rapidly mix the two solutions in the stopped-flow device.

-

Monitor the increase in fluorescence over time as the complex forms.

-

Analyze the resulting kinetic trace by fitting it to a pseudo-first-order or second-order rate equation to determine the observed rate constant (kobs).

-

Repeat the experiment at different DNA concentrations.

-

Plot kobs versus the DNA concentration; the slope of this plot will be the association rate constant (kon).

Procedure for Dissociation (koff):

-

Pre-form the HOE-S 785026-DNA complex.

-

Load one syringe with the pre-formed complex and the other with a solution containing a large excess of a competing DNA sequence.

-

Rapidly mix the solutions.

-

Monitor the decrease in fluorescence as the dye dissociates from its original DNA target and binds to the competitor.

-

Fit the decay curve to a single exponential function to determine the dissociation rate constant (koff).

Signaling Pathways and Other Biological Interactions

Currently, there is a lack of substantial evidence in the scientific literature directly implicating this compound in specific cellular signaling pathways. Its primary and well-documented role is as a high-affinity DNA binder, which leads to its utility as a nuclear stain for visualizing cellular nuclei and analyzing DNA content. While the binding of minor groove agents can, in principle, interfere with the binding of transcription factors and other DNA-binding proteins, thereby indirectly affecting signaling cascades, specific pathways modulated by HOE-S 785026 have not been elucidated. Its application remains predominantly in the realm of cellular and molecular imaging and analysis.

Conclusion

This compound is a potent AT-rich minor groove binder with a significantly higher affinity for its target sequences compared to its parent compound, Hoechst 33258. This enhanced binding is quantifiable through established biophysical techniques such as fluorescence titration and stopped-flow kinetics. The detailed experimental protocols provided herein offer a robust framework for researchers to investigate the interactions of this and similar compounds with DNA. While its direct involvement in signaling pathways is not currently established, its well-characterized DNA binding properties make it an invaluable tool for researchers in the fields of molecular biology, cell biology, and drug discovery. Further research may yet uncover more complex biological roles for this intriguing molecule.

References

HOE-S 785026 Trihydrochloride: A Technical Guide to Solubility and Preparation

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the solubility and preparation of HOE-S 785026 trihydrochloride, a blue fluorescent dye commonly used for DNA staining in living cells. This document consolidates available data on its solubility in common laboratory solvents and presents a generalized protocol for its preparation based on the synthesis of structurally related compounds.

Core Properties of this compound

HOE-S 785026, also known by its synonym meta-Hoechst trihydrochloride, is a member of the Hoechst family of bis-benzimide dyes. These dyes are known to bind to the minor groove of DNA, with a preference for adenine-thymine (A-T) rich regions. This binding significantly enhances their fluorescence, making them valuable tools in molecular and cellular biology. The trihydrochloride salt form of HOE-S 785026 enhances its aqueous solubility.

Solubility Data

The solubility of a compound is a critical parameter for its application in various experimental settings. The following table summarizes the known quantitative solubility data for this compound in common laboratory solvents.

| Solvent | Concentration (mg/mL) | Molar Concentration (mM) | Conditions |

| Water | 47.3 | 88.60 | Requires sonication and warming. |

| DMSO | ≥ 37 | ≥ 87.16 | Hygroscopic; use freshly opened solvent. |

Experimental Protocols

Preparation of Stock Solutions

A standardized protocol for the preparation of stock solutions is crucial for reproducibility in experimental assays.

Protocol for Aqueous Stock Solution:

-

Weigh the desired amount of this compound powder.

-

Add the appropriate volume of high-purity water to achieve a target concentration of 47.3 mg/mL.

-

To facilitate dissolution, place the solution in an ultrasonic bath.

-

Gently warm the solution while sonicating until the compound is fully dissolved.

-

Store the stock solution at -20°C or -80°C, protected from light.

Protocol for DMSO Stock Solution:

-

Weigh the desired amount of this compound powder.

-

Add the appropriate volume of anhydrous, freshly opened DMSO.

-

Vortex or sonicate the mixture until the compound is completely dissolved.

-

Store the stock solution at -20°C or -80°C in a desiccated environment to prevent moisture absorption by the DMSO.

Generalized Synthesis of Bis-Benzimidazole Dyes

A Representative Synthetic Approach:

-

Formation of the first benzimidazole ring: React an appropriate o-phenylenediamine with an aromatic aldehyde carrying a nitro group. This reaction is typically carried out in an alcohol solvent under reflux conditions.

-

Reduction of the nitro group: The nitro group on the newly formed benzimidazole is reduced to an amine, often using a reducing agent like tin(II) chloride or through catalytic hydrogenation.

-

Formation of the second benzimidazole ring: The resulting amino-benzimidazole is then reacted with a second aromatic aldehyde or its corresponding carboxylic acid derivative to form the bis-benzimidazole core structure.

-

Introduction of the piperazine moiety: The piperazine group is typically introduced by nucleophilic aromatic substitution on a suitably activated precursor.

-

Purification and salt formation: The final compound is purified using chromatographic techniques, such as column chromatography or high-performance liquid chromatography (HPLC). The trihydrochloride salt is then formed by treating the purified free base with hydrochloric acid.

Visualizations

General Synthetic Pathway for Bis-Benzimidazole Dyes

Caption: Generalized synthetic route for bis-benzimidazole dyes like HOE-S 785026.

Experimental Workflow for Solubility Determination

Caption: Workflow for determining the solubility of a fluorescent compound.

An In-depth Technical Guide to the Safe Handling and Application of HOE-S 785026 Trihydrochloride

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive technical information on the safety, handling, and experimental application of HOE-S 785026 trihydrochloride. The content is curated for professionals in research and development who utilize this fluorescent dye for DNA visualization.

Chemical and Physical Properties

This compound, also known by its synonym meta-Hoechst trihydrochloride, is a fluorescent dye used for labeling DNA.[1] Below is a summary of its key quantitative data.

| Property | Value | Source |

| Molecular Formula | C25H27Cl3N6O | PubChem[2] |

| Molecular Weight | 533.88 g/mol | Fisher Scientific[1][3] |

| CAS Number | 2320308-12-9 | PubChem[2] |

| Solubility | H2O: 47.3 mg/mL (88.60 mM) | Fisher Scientific[3] |

Note: Achieving the specified solubility may require ultrasonic and warming.[3]

Safety and Handling

Due to the limited availability of a specific Safety Data Sheet (SDS) for this compound, the following safety protocols are based on data for structurally similar Hoechst dyes, such as Hoechst 33342 and Hoechst 33258.[4][5][6][7] Hoechst dyes are known mutagens and should be handled with care.[8][9]

2.1 Hazard Identification

Based on analogous compounds, this compound should be considered as having the following potential hazards:

-

Serious Eye Damage/Irritation: May cause serious eye irritation.[4][7]

-

Respiratory Irritation: May cause respiratory tract irritation upon inhalation of dust.[4][7]

-

Germ Cell Mutagenicity: Hoechst dyes are known to be mutagenic.[8][9]

2.2 Recommended Personal Protective Equipment (PPE)

To ensure safe handling, the following personal protective equipment is recommended:

-

Gloves: Wear appropriate chemical-resistant gloves.

-

Eye Protection: Use safety glasses with side-shields or goggles.[10]

-

Lab Coat: A lab coat or other protective clothing should be worn.[10]

-

Respiratory Protection: If handling the powder form and creating dust, use a certified respirator.

2.3 First Aid Measures

In case of exposure, follow these first aid guidelines:

-

After Inhalation: Move the person to fresh air. If breathing is difficult, seek medical attention.[6][7]

-

After Skin Contact: Wash the affected area thoroughly with soap and plenty of water. Remove contaminated clothing.[6][7]

-

After Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.[6][7]

-

After Ingestion: Rinse mouth with water. Do NOT induce vomiting. Seek immediate medical attention.[6][7]

2.4 Storage and Disposal

-

Storage of Solid: Store at 4°C, sealed and protected from light and moisture.[3][11]

-

Storage of Solutions: For solutions in a solvent, store at -80°C for up to 6 months or at -20°C for up to 1 month.[3][11] Avoid repeated freeze-thaw cycles.[12]

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations.

Experimental Protocols

The following are detailed methodologies for the use of Hoechst dyes, which can be adapted for this compound in cell staining applications.

3.1 Preparation of Stock Solution

A general protocol for preparing a stock solution is as follows:

-

Dissolve 10 mg of the dye in 1 mL of distilled water to create a 10 mg/mL stock solution.[13]

-

Mix thoroughly until the dye is fully dissolved. Sonication may be necessary.[8]

-

Store the stock solution in small aliquots at -20°C or below, protected from light.

3.2 Staining of Live Cells for Fluorescence Microscopy

This protocol outlines the steps for staining living cells:

-

Grow cells on a suitable imaging surface (e.g., coverslip or imaging dish).

-

Prepare a working solution by diluting the stock solution to a final concentration of 1-5 µg/mL in the cell culture medium.[13]

-

Remove the existing medium from the cells and add the staining solution.

-

Incubate at 37°C for 15-60 minutes, protected from light.[13]

-

Remove the staining solution and wash the cells twice with phosphate-buffered saline (PBS).[13]

-

Mount the cells with a suitable mounting medium for imaging.

3.3 Staining of Fixed Cells

For staining fixed cells, the following protocol can be used:

-

Fix cells using a standard protocol (e.g., with 4% formaldehyde).

-

Wash the fixed cells with PBS.

-

Prepare a staining solution of 0.2-2 µg/mL in PBS.[13]

-

Add the staining solution to the fixed cells and incubate for 15 minutes at room temperature.[13]

-

Washing after staining is optional but can reduce background fluorescence.[12]

-

Proceed with imaging.

Conclusion

References

- 1. MedChemExpress this compound 5 mg | Buy Online | MedChemExpress | Fisher Scientific [fishersci.at]

- 2. This compound | C25H27Cl3N6O | CID 131704504 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. MedChemExpress this compound 100 mg | Buy Online | MedChemExpress | Fisher Scientific [fishersci.fi]

- 4. file.medchemexpress.com [file.medchemexpress.com]

- 5. cdn.caymanchem.com [cdn.caymanchem.com]

- 6. abmole.com [abmole.com]

- 7. static.cymitquimica.com [static.cymitquimica.com]

- 8. Hoechst 33342 Protocol for Imaging | Thermo Fisher Scientific - HK [thermofisher.com]

- 9. Hoechst 33342 Protocol for HCA Instruments | Thermo Fisher Scientific - TH [thermofisher.com]

- 10. bio.vu.nl [bio.vu.nl]

- 11. Hoechst 33342 Protocol for HCA Instruments | Thermo Fisher Scientific - HK [thermofisher.com]

- 12. biotium.com [biotium.com]

- 13. lumiprobe.com [lumiprobe.com]

Methodological & Application

Application Notes and Protocols for HOE-S 785026 Trihydrochloride (Hoechst 33342) Staining in Adherent Cells

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the use of HOE-S 785026 trihydrochloride, commonly known as Hoechst 33342, for fluorescent staining of nuclei in adherent cells. Hoechst 33342 is a cell-permeant DNA stain that binds to the minor groove of DNA, with a preference for adenine-thymine (A-T) rich regions.[1][2] Upon binding to double-stranded DNA, its fluorescence emission increases significantly, allowing for clear visualization of the nucleus.[1][3] This dye is a valuable tool for identifying and counting cells, analyzing nuclear morphology, and assessing cell cycle and apoptosis.[2][3]

Quantitative Data Summary

The following tables summarize the key quantitative parameters for using this compound (Hoechst 33342).

| Parameter | Value | Notes |

| Excitation Wavelength (max) | 350 nm | When bound to dsDNA. |

| Emission Wavelength (max) | 461 nm | When bound to dsDNA.[1][3] |

| Recommended Stock Solution | 10 mg/mL in deionized water | May require sonication to fully dissolve.[3] |

| Recommended Staining Concentration | 1 µg/mL | A typical starting concentration for validation.[1][2] |

| Incubation Time | 5 - 15 minutes | Can be optimized based on cell type.[1][2][3] |

| Incubation Temperature | Room temperature or 37°C | |

| Storage (Stock Solution) | 2-6°C for up to 6 months; ≤–20°C for longer periods | Protect from light.[3] |

Mechanism of Action: DNA Binding and Fluorescence

HOE-S 785026 (Hoechst 33342) is a fluorescent stain that specifically binds to DNA. Its mechanism of action does not involve a classical signaling pathway with receptors and downstream effectors. Instead, the dye enters the cell, localizes to the nucleus, and intercalates into the minor groove of the DNA helix. This binding event leads to a significant increase in its quantum yield of fluorescence, resulting in a bright blue signal under UV excitation. The unbound dye exhibits minimal fluorescence.[1]

Caption: Mechanism of HOE-S 785026 (Hoechst 33342) staining.

Experimental Protocols

Materials:

-

This compound (Hoechst 33342)

-

Deionized water (diH₂O)

-

Phosphate-buffered saline (PBS)

-

Complete cell culture medium

-

Adherent cells cultured on a suitable vessel for fluorescence microscopy (e.g., chamber slides, coverslips, microplates)

-

Fluorescence microscope with a DAPI filter set

Protocol 1: Staining of Live Adherent Cells

This protocol is suitable for visualizing the nuclei of living cells.

-

Preparation of Staining Solution:

-

Staining Procedure:

-

Remove the culture medium from the adherent cells.

-

Add the staining solution to the cells, ensuring the entire surface is covered.

-

Incubate for 5-15 minutes at 37°C, protected from light.[1]

-

Washing is optional. For immediate imaging, washing is not necessary. If desired, gently wash the cells once with pre-warmed PBS.

-

-

Imaging:

-

Image the cells using a fluorescence microscope with a DAPI filter set (Excitation: ~350 nm, Emission: ~461 nm).[3]

-

Caption: Workflow for staining live adherent cells.

Protocol 2: Staining of Fixed Adherent Cells

This protocol is suitable for counterstaining nuclei in fixed samples, for example, after immunofluorescence.

-

Cell Fixation and Permeabilization:

-

Fix the adherent cells using a standard protocol (e.g., 4% paraformaldehyde in PBS for 15 minutes at room temperature).

-

Wash the cells three times with PBS.

-

If required for other staining procedures (e.g., antibody staining), permeabilize the cells (e.g., with 0.1% Triton X-100 in PBS for 10 minutes).

-

-

Preparation of Staining Solution:

-

Prepare a 10 mg/mL stock solution of Hoechst 33342 in deionized water.

-

Dilute the stock solution in PBS to a final working concentration of 1 µg/mL.[1]

-

-

Staining Procedure:

-

Imaging:

-

Mount the coverslip with an appropriate mounting medium.

-

Image the cells using a fluorescence microscope with a DAPI filter set (Excitation: ~350 nm, Emission: ~461 nm).

-

References

Live Cell Staining with HOE-S 785026 Trihydrochloride: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

HOE-S 785026 trihydrochloride, also known as meta-Hoechst trihydrochloride, is a blue fluorescent dye belonging to the Hoechst family of nuclear stains. These dyes are renowned for their ability to bind to the minor groove of DNA, with a preference for adenine-thymine (A-T) rich regions.[1] This specific binding mechanism results in a significant enhancement of their fluorescence, making them excellent probes for visualizing the nuclei of living or fixed cells.[1][2] HOE-S 785026 is cell-permeant, allowing for the straightforward staining of live cells for applications in fluorescence microscopy and flow cytometry.

This document provides detailed application notes and experimental protocols for the use of this compound in live cell imaging. It includes key properties of the dye, protocols for staining suspension and adherent cells, and a comparison with other common live cell nuclear stains.

Product Information

| Property | Value |

| Synonyms | meta-Hoechst trihydrochloride |

| Molecular Formula | C25H27Cl3N6O |

| Molecular Weight | 533.88 g/mol [3] |

| Excitation (max) | 356 nm |

| Emission (max) | 451 nm |

| Solubility | Water (47.3 mg/mL with sonication and warming)[3] |

| Storage | Store at 4°C, protected from light. For long-term storage, aliquots in a suitable solvent can be stored at -20°C or -80°C.[3] |

Mechanism of Action: DNA Minor Groove Binding

This compound, like other Hoechst dyes, functions by binding to the minor groove of double-stranded DNA. This interaction is non-intercalating and shows a preference for sequences rich in adenine and thymine. The binding event restricts the rotational freedom of the dye molecule and displaces water molecules, leading to a significant increase in its fluorescence quantum yield. This fluorogenic property results in a high signal-to-noise ratio, as the unbound dye exhibits minimal fluorescence.

References

Application Notes: Fixed Cell Staining with HOE-S 785026 Trihydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

HOE-S 785026 trihydrochloride is a blue fluorescent dye belonging to the Hoechst family of stains.[1][2][3][4] These dyes are cell-permeant and bind to the minor groove of DNA, showing a preference for AT-rich regions.[1] This specific binding results in a significant increase in fluorescence intensity, making them excellent nuclear counterstains in fluorescence microscopy and immunofluorescence applications.[1] this compound can be used to visualize the nucleus in both live and fixed cells. This document provides a detailed protocol for the use of this compound in fixed-cell staining applications.

Product Information

| Property | Value |

| Synonyms | meta-Hoechst trihydrochloride[1][3] |

| Molecular Formula | C25H27Cl3N6O[5][6] |

| Molecular Weight | 533.88 g/mol [2] |

| Excitation (max) | ~350 nm |

| Emission (max) | ~461 nm |

| Storage | Store at 4°C, protected from light and moisture. For long-term storage of solutions, store at -20°C or -80°C.[2][4] |

| Solubility | Soluble in water (H2O).[2] |

Mechanism of Action

This compound, like other Hoechst dyes, binds to the minor groove of double-stranded DNA. This binding is non-intercalating and has a high affinity for Adenine-Thymine (A-T) rich regions. Upon binding to DNA, the dye undergoes a conformational change that leads to a significant enhancement of its fluorescence quantum yield, resulting in bright blue fluorescence under UV excitation. This mechanism allows for clear visualization of the cell nucleus.

Mechanism of HOE-S 785026 action.

Experimental Protocols

This section details the protocol for fixing and staining cells with this compound. This protocol is a general guideline and may require optimization for specific cell types and experimental conditions.

Reagents and Materials

-

This compound

-

Phosphate-Buffered Saline (PBS), pH 7.4

-

Fixation Solution (e.g., 4% paraformaldehyde in PBS)

-

Permeabilization Buffer (e.g., 0.1-0.5% Triton X-100 in PBS)

-

Blocking Buffer (e.g., 1% BSA in PBS)

-

Mounting Medium

-

Coverslips

-

Fluorescence Microscope with a DAPI filter set

Staining Protocol

This protocol is designed for adherent cells grown on coverslips.

| Step | Procedure | Incubation Time | Temperature | Notes |

| 1. Cell Culture | Grow cells on sterile glass coverslips in a suitable culture dish until they reach the desired confluency. | - | 37°C | Ensure a sterile environment to prevent contamination. |

| 2. Washing | Gently wash the cells twice with PBS to remove culture medium. | 2-3 min/wash | Room Temp. | Be gentle to avoid detaching the cells. |

| 3. Fixation | Add 4% paraformaldehyde in PBS to the cells.[7] | 10-20 min[7] | Room Temp. | Formaldehyde is hazardous; handle with care in a fume hood. |

| 4. Washing | Wash the cells three times with PBS.[7] | 5 min/wash | Room Temp. | This removes the fixative. |

| 5. Permeabilization | (Optional) Add permeabilization buffer (0.1% Triton X-100 in PBS).[8] | 10-15 min[7] | Room Temp. | This step is necessary for subsequent intracellular antibody staining. |

| 6. Washing | Wash the cells three times with PBS.[7] | 5 min/wash | Room Temp. | |

| 7. Staining | Dilute this compound in PBS to a final concentration of 1-10 µg/mL and add to the cells. | 5-15 min | Room Temp. | Protect from light during and after this step. |

| 8. Washing | Wash the cells two to three times with PBS. | 5 min/wash | Room Temp. | |

| 9. Mounting | Mount the coverslip onto a microscope slide using a drop of mounting medium. | - | Room Temp. | Avoid air bubbles. |

| 10. Imaging | Visualize the stained nuclei using a fluorescence microscope with a DAPI filter set. | - | - |

Preparation of Stock Solution

-

Prepare a 1 mg/mL stock solution of this compound in deionized water or DMSO.

-

Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

-

Store the stock solution at -20°C or -80°C, protected from light.

Experimental Workflow

The following diagram illustrates the key steps in the fixed-cell staining protocol.

Fixed-cell staining workflow.

Troubleshooting

| Problem | Possible Cause | Solution |

| No/Weak Signal | - Staining concentration too low.- Incubation time too short.- Lamp/laser of the microscope is weak. | - Increase the concentration of HOE-S 785026.- Increase the incubation time.- Check the microscope's light source. |

| High Background | - Staining concentration too high.- Insufficient washing. | - Decrease the concentration of HOE-S 785026.- Increase the number and duration of washing steps. |

| Photobleaching | - Excessive exposure to excitation light. | - Reduce exposure time.- Use an anti-fade mounting medium. |

| Cell Detachment | - Harsh washing steps. | - Be more gentle during washing steps.- Use coated coverslips (e.g., poly-L-lysine). |

Safety Precautions

This compound, like other Hoechst dyes, is a potential mutagen as it binds to DNA.[9] Always handle with appropriate personal protective equipment (PPE), including gloves and a lab coat. Avoid inhalation, ingestion, and contact with skin and eyes. Dispose of the dye and any contaminated materials according to your institution's guidelines for hazardous waste. Paraformaldehyde is toxic and should be handled in a chemical fume hood.

References

- 1. medchemexpress.cn [medchemexpress.cn]

- 2. MedChemExpress this compound 100 mg | Buy Online | MedChemExpress | Fisher Scientific [fishersci.fi]

- 3. medchemexpress.com [medchemexpress.com]

- 4. MedChemExpress this compound 5 mg | Buy Online | MedChemExpress | Fisher Scientific [fishersci.at]

- 5. calpaclab.com [calpaclab.com]

- 6. This compound | C25H27Cl3N6O | CID 131704504 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. documents.thermofisher.com [documents.thermofisher.com]

- 8. biotium.com [biotium.com]

- 9. Hoechst 33342 Protocol for Imaging | Thermo Fisher Scientific - HK [thermofisher.com]

Application Notes and Protocols: HOE-S 785026 Trihydrochloride for Fluorescence Microscopy

For Researchers, Scientists, and Drug Development Professionals

Introduction

HOE-S 785026 trihydrochloride, also known as meta-Hoechst trihydrochloride, belongs to the Hoechst family of blue fluorescent dyes. These dyes are widely utilized in fluorescence microscopy for visualizing cell nuclei and analyzing DNA content.[1][2][3][4] A key feature of HOE-S 785026 and related Hoechst dyes is their cell permeability, allowing for the staining of both live and fixed cells.[5][6] The fluorescence of these dyes is significantly enhanced upon binding to the minor groove of DNA, with a preference for adenine-thymine (A-T) rich regions.[6] This document provides detailed application notes and protocols for the use of this compound in fluorescence microscopy.

Quantitative Data Summary

The optimal concentration and incubation time for this compound can vary depending on the cell type and whether the cells are live or fixed. The following tables summarize recommended starting concentrations and incubation parameters based on common protocols for the closely related and widely used Hoechst 33342. It is recommended to empirically determine the optimal conditions for your specific cell type and experimental setup.[7]

Table 1: Recommended Concentrations for Staining

| Application | Cell State | Recommended Concentration Range (µg/mL) | Recommended Concentration Range (µM) |

| Fluorescence Microscopy | Live Cells | 0.1 - 10 µg/mL[8][9] | 0.5 - 5 µM[5] |

| Fluorescence Microscopy | Fixed Cells | 0.2 - 10 µg/mL[10] | ~2 µM[11] |

| Flow Cytometry | Live Cells | 1 - 10 µg/mL[7][9] | - |

| Flow Cytometry | Fixed Cells | 1 - 5 µg/mL[9] | - |

Table 2: Recommended Incubation Times and Conditions

| Cell State | Incubation Time | Temperature |

| Live Cells | 10 - 60 minutes[5][7][8][9] | 37°C[7][8][9][11] |

| Fixed Cells | 5 - 15 minutes[10][12][13] | Room Temperature[6][8][10][11] |

Experimental Protocols

Protocol 1: Live Cell Staining for Fluorescence Microscopy

This protocol outlines the steps for staining the nuclei of live cells.

Materials:

-

This compound stock solution (e.g., 1 mg/mL in deionized water or DMSO)[14]

-

Complete cell culture medium

-

Phosphate-buffered saline (PBS)

-

Cells cultured on a suitable vessel for fluorescence microscopy (e.g., glass-bottom dish, chamber slide)

Procedure:

-